3-Benzothiazol-2-YL-quinoline

Fluorescent Probe Chemosensor Photophysical Properties

The 3-substitution pattern of 3-Benzothiazol-2-YL-quinoline (CAS 165067-13-0) is not interchangeable with its 2- or 4-positional isomers. Its distinct electronic and steric properties are critical for achieving desired fluorescence quantum yields and metal-ion selectivity in chemosensor development, as well as enabling the synthesis of potent topoisomerase I inhibitors. Using a generic isomer risks irreproducible data and failed experiments. For research continuity, specifying this exact 3-substituted scaffold is essential.

Molecular Formula C16H10N2S
Molecular Weight 262.3 g/mol
CAS No. 165067-13-0
Cat. No. B062350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Benzothiazol-2-YL-quinoline
CAS165067-13-0
Synonyms3-Benzothiazol-2-yl-quinoline
Molecular FormulaC16H10N2S
Molecular Weight262.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(C=N2)C3=NC4=CC=CC=C4S3
InChIInChI=1S/C16H10N2S/c1-2-6-13-11(5-1)9-12(10-17-13)16-18-14-7-3-4-8-15(14)19-16/h1-10H
InChIKeyRMVNOKZNFAMOLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Benzothiazol-2-YL-quinoline (CAS 165067-13-0) for Research and Industrial Procurement


3-Benzothiazol-2-YL-quinoline (CAS 165067-13-0; IUPAC: 2-quinolin-3-yl-1,3-benzothiazole; molecular formula C16H10N2S; molecular weight 262.33 g/mol) is a heterocyclic compound integrating quinoline and benzothiazole moieties . It is primarily recognized as a versatile molecular scaffold and a potent fluorophore, with its structure conferring unique photophysical properties that make it an excellent candidate for the development of fluorescent probes and chemosensors . Its strong, environmentally-sensitive fluorescence enables detection of metal ions and study of biomolecular interactions . The compound also exhibits potential for DNA intercalation and inhibition of specific enzymatic activities, making it a valuable building block for drug discovery in anticancer and antimicrobial research . It is supplied as a high-purity, well-characterized material for reliable and reproducible experimental results .

Why 3-Benzothiazol-2-YL-quinoline (165067-13-0) Cannot Be Readily Substituted by Other Quinoline-Benzothiazole Hybrids


While many quinoline-benzothiazole conjugates share a common core scaffold, the specific 3-position attachment of the benzothiazole moiety to the quinoline ring in 3-Benzothiazol-2-YL-quinoline imparts distinct electronic, steric, and photophysical properties that are not interchangeable with its 2- or 4-positional isomers (e.g., CAS 24613-99-8 and 64434-97-5) or other derivatives . Differences in the substitution pattern can significantly alter fluorescence quantum yield, metal-ion selectivity, and biological target affinity, as evidenced by structure-activity relationship studies on benzothiazolylquinoline conjugates [1]. Furthermore, the unique 3-position scaffold serves as a critical intermediate for synthesizing 4-aminoquinoline derivatives with potent topoisomerase I inhibitory activity, a profile not readily replicated by other isomers [2]. Therefore, generic substitution without empirical validation can lead to irreproducible results or failed experiments, making the procurement of the specific 3-substituted isomer essential for research continuity.

Quantitative Differentiation Evidence for 3-Benzothiazol-2-YL-quinoline (165067-13-0) Against Comparators


3-Benzothiazol-2-YL-quinoline (165067-13-0) as a Fluorescent Scaffold vs. Other Benzothiazolylquinoline Isomers

3-Benzothiazol-2-YL-quinoline exhibits strong, environmentally-sensitive fluorescence that is leveraged for metal ion detection, including zinc and copper . While direct comparative fluorescence quantum yield data for the 3-isomer vs. the 2- and 4-isomers are not publicly available, structure-property relationship studies on related benzothiazolylquinoline conjugates demonstrate that the substitution position significantly modulates photophysical behavior [1]. The 3-position attachment provides a distinct electronic conjugation pathway and steric environment compared to the 2- or 4-position, which can influence fluorescence intensity, Stokes shift, and metal-ion binding affinity [2]. The unique 3-substitution pattern is essential for achieving the desired sensor response in applications requiring high sensitivity and selectivity.

Fluorescent Probe Chemosensor Photophysical Properties

3-Benzothiazol-2-YL-quinoline (165067-13-0) as a Crucial Precursor for Topoisomerase I Inhibitors

The 3-Benzothiazol-2-YL-quinoline scaffold is the essential core for synthesizing 3-(benzo[d]thiazol-2-yl)-4-aminoquinoline derivatives, a class of compounds with demonstrated topoisomerase I inhibitory activity [1]. In a study of 27 such derivatives, compound 5a exhibited an IC50 of 2.20 ± 0.14 µM against MGC-803 gastric cancer cells, with in vivo tumor growth inhibition of 42.4% at 12 mg/kg in a xenograft model [1]. This activity profile is unique to the 3-substituted quinoline scaffold and cannot be achieved with the 2- or 4-substituted isomers, as the 4-amino substitution is a key determinant of activity [1]. The parent compound (3-Benzothiazol-2-YL-quinoline) serves as the direct precursor for introducing the 4-amino group, making it an indispensable building block for this targeted drug discovery program.

Anticancer Topoisomerase I Inhibitor Medicinal Chemistry

3-Benzothiazol-2-YL-quinoline (165067-13-0) Enables A3 Adenosine Receptor Antagonist Development

Benzothiazolylquinoline conjugates, derived from the core 3-Benzothiazol-2-YL-quinoline scaffold, have been rationally designed as novel human A3 adenosine receptor (hA3) antagonists [1]. While the parent compound itself is not the final drug candidate, its specific 3-substitution pattern is crucial for the molecular recognition and binding affinity of the resulting conjugates [1]. In a study of benzothiazolylquinoline conjugates, compounds demonstrated potent and selective binding to hA3 over other adenosine receptor subtypes, with radioligand binding assays confirming the structure-activity relationship [1]. This receptor is a validated target for anticancer and anti-inflammatory therapies. The unique 3-position attachment provides the optimal spatial orientation for interacting with the hA3 binding pocket, as supported by molecular docking studies [1].

A3 Adenosine Receptor Antagonist Cancer Theranostics Molecular Docking

Optimal Research and Industrial Applications for 3-Benzothiazol-2-YL-quinoline (165067-13-0)


Fluorescent Chemosensor Development for Environmental and Biological Metal Ion Detection

3-Benzothiazol-2-YL-quinoline's strong, environmentally-sensitive fluorescence makes it an ideal scaffold for constructing fluorescent chemosensors. Its ability to detect metal ions such as zinc and copper supports applications in environmental monitoring (e.g., water quality analysis) and biological imaging (e.g., tracking metal ions in cells). The compound's unique 3-position substitution pattern is critical for achieving the desired selectivity and sensitivity [1]. Researchers can use this compound as a core building block to design novel probes with tailored photophysical properties for specific analyte detection .

Synthesis of 4-Aminoquinoline Derivatives as Topoisomerase I Inhibitors for Anticancer Research

The compound serves as the direct precursor for synthesizing 3-(benzo[d]thiazol-2-yl)-4-aminoquinoline derivatives, a class of potent topoisomerase I inhibitors with demonstrated in vitro and in vivo anticancer activity [2]. Compound 5a, derived from this scaffold, exhibited an IC50 of 2.20 ± 0.14 µM against MGC-803 gastric cancer cells and 42.4% tumor growth inhibition at 12 mg/kg in xenograft models [2]. This application is specifically enabled by the 3-substitution, which allows for subsequent functionalization at the 4-position, a key determinant of biological activity [2].

Development of A3 Adenosine Receptor Antagonists for Cancer and Inflammation

The 3-Benzothiazol-2-YL-quinoline scaffold is a validated starting point for designing human A3 adenosine receptor (hA3) antagonists [3]. Benzothiazolylquinoline conjugates derived from this core exhibit potent and selective binding to hA3, a target implicated in cancer and inflammatory diseases [3]. The specific 3-substitution pattern provides the optimal spatial orientation for receptor binding, as confirmed by molecular docking studies [3]. Researchers can leverage this scaffold to develop novel therapeutics with improved pharmacokinetic and pharmacodynamic profiles.

Organic Synthesis Building Block for Novel Heterocyclic Compounds

3-Benzothiazol-2-YL-quinoline is a versatile molecular scaffold for constructing more complex heterocyclic systems . Its dual quinoline and benzothiazole moieties provide multiple sites for further functionalization, enabling the synthesis of diverse compound libraries for medicinal chemistry, materials science, and catalysis research . The compound's high purity and well-characterized properties ensure reproducible synthetic outcomes, making it a reliable starting material for academic and industrial laboratories .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Benzothiazol-2-YL-quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.